Cas no 488-16-4 ((2R,3R)-2,3,4-trihydroxybutanoic acid)

(2R,3R)-2,3,4-Trihydroxybutanoic acid is a chiral hydroxy acid characterized by its stereospecific configuration at the 2- and 3-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, fine chemicals, and chiral ligands. Its polyhydroxy structure enhances solubility in polar solvents, facilitating reactions in aqueous media. The stereochemistry of the molecule makes it valuable for asymmetric synthesis and enzymatic studies, where precise spatial orientation is critical. Additionally, its functional groups allow for selective derivatization, enabling tailored modifications for specific applications. The compound’s high purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
(2R,3R)-2,3,4-trihydroxybutanoic acid structure
488-16-4 structure
Product Name:(2R,3R)-2,3,4-trihydroxybutanoic acid
CAS No:488-16-4
MF:C4H8O5
MW:136.103322029114
CID:932110
PubChem ID:2781043
Update Time:2025-05-23

(2R,3R)-2,3,4-trihydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,3,4-TRIHYDROXYBUTANOICACID
    • (2R:3R)-2.3.4-Trihydr
    • 1.2.3-Trioxy-propan-carbonsaeure-(1)
    • 1H-TETRAZOL-5-AMINE
    • 5-amino tetrazol
    • 5-amino-1h-tetrazol
    • aminotetrazole
    • Arabinose-phenylosazon
    • D-Arabinose-phenylosazon
    • dermatan sulphate
    • D-erythro-2,3,4-Trihydroxy-buttersaeure
    • D-erythronic acid
    • D-erythropentose phenylosazone
    • D-Erythro-pentosephenylosazon
    • DL-threitol
    • D-Ribose-phenylosazon
    • etrazole, 5-amino-
    • IBSA Lugano-CH
    • Tetrazol-5-ylamine
    • (2R,3R)-2,3,4-trihydroxybutanoic acid
    • (R*,R*)-2,3,4-trihydroxy-Butanoic acid
    • EAX
    • HY-113048
    • 79C790F8-6EFC-47F0-B7ED-DFA0645BF900
    • Butanoic acid, 2,3,4-trihydroxy-, (2R,3R)-
    • Erythronic acid
    • Erythronate
    • CS-0059433
    • erythro-2,3,4-Trihydroxybutyric acid
    • erythro-2,3,4-Trihydroxybutyrate
    • JPIJQSOTBSSVTP-PWNYCUMCSA-N
    • C21593
    • EN300-100615
    • 2,3,4-trihydroxybutanoate
    • (2R,3R)-2,3,4-trihydroxybutanoicacid
    • 13752-84-6
    • (R*,R*)-2,3,4-trihydroxy-Butanoate
    • (R*,R*)-2,3,4-Trihydroxybutanoic acid
    • Q27117218
    • CHEBI:37655
    • 488-16-4
    • Butanoic acid, 2,3,4-trihydroxy-, (R*,R*)-
    • SCHEMBL6437643
    • Inchi: 1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3-/m1/s1
    • InChI Key: JPIJQSOTBSSVTP-PWNYCUMCSA-N
    • SMILES: O[C@H](CO)[C@H](C(=O)O)O

Computed Properties

  • Exact Mass: 136.03714
  • Monoisotopic Mass: 136.037
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 98A^2
  • XLogP3: -2.1

Experimental Properties

  • PSA: 97.99
  • LogP: -2.21490

(2R,3R)-2,3,4-trihydroxybutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-100615-0.05g
(2R,3R)-2,3,4-trihydroxybutanoic acid
488-16-4 95%
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$19.0 2023-10-28
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$19.0 2023-10-28
Enamine
EN300-100615-1.0g
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Enamine
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Enamine
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Enamine
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Aaron
AR00E08A-10mg
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Aaron
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